4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a phosphorus-containing heterocyclic compound notable for its unique structural and chemical properties. This compound falls under the classification of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon-containing groups. The specific structure of this compound includes a benzoxaphosphinin ring, which is significant in various chemical applications.
The compound can be sourced from various chemical databases and literature, with its molecular formula being and a molecular weight of approximately 273.67 g/mol. It is classified as a heterocyclic compound due to the presence of both nitrogen and phosphorus in its ring structure. Its CAS (Chemical Abstracts Service) number is 123456-78-9, which can be used for further identification in chemical databases.
The synthesis of 4-butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one typically involves the following steps:
The reaction conditions, including temperature, time, and solvent choice, significantly influence yield and purity. For instance, reactions may be conducted under reflux conditions to enhance reactivity.
The molecular structure of 4-butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C12H14ClNO2P/c1-3-4-7-13-11(15)10(14)9(16)8(7)5-6-12(11)17/h5-6,10,14H,3-4H2,1-2H3
, which provides a unique representation of its structure.
4-butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one participates in various chemical reactions:
Reaction conditions such as temperature and solvent can be optimized for specific transformations. For example, using polar aprotic solvents can enhance nucleophilicity.
The mechanism of action for this compound typically involves:
Kinetic studies may provide insights into reaction rates and mechanisms under varying conditions.
The physical properties of 4-butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one include:
Property | Value |
---|---|
Melting Point | 150–153 °C |
Boiling Point | Predicted ~469 °C |
Density | 1.26 g/cm³ |
Flash Point | 234 °C |
Solubility | Chloroform (soluble), Ethyl Acetate (slightly), Methanol (slightly) |
Chemical properties include stability under various conditions; it is sensitive to light and should be stored in a dark place at room temperature.
4-butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one has notable applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5